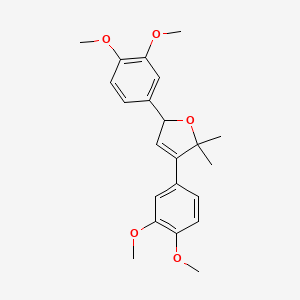
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its ability to form carbon-carbon bonds under mild conditions. The reaction generally requires a palladium catalyst, a boronic acid derivative, and a suitable base . The reaction conditions often involve heating the reactants in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antioxidant properties.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran exerts its effects is not fully understood. its structure suggests that it may interact with biological molecules through hydrogen bonding and π-π interactions. These interactions could influence various molecular pathways, potentially leading to antioxidant or other bioactive properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: This compound shares similar structural features but has different electronic properties due to the presence of an oxadiazole ring.
4-[3,5-Bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid:
Uniqueness
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran is unique due to its dihydrofuran ring, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
CAS No. |
92532-88-2 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,4-bis(3,4-dimethoxyphenyl)-5,5-dimethyl-2H-furan |
InChI |
InChI=1S/C22H26O5/c1-22(2)16(14-7-9-17(23-3)20(11-14)25-5)13-19(27-22)15-8-10-18(24-4)21(12-15)26-6/h7-13,19H,1-6H3 |
InChI Key |
KRPNZGODWTZUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(O1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
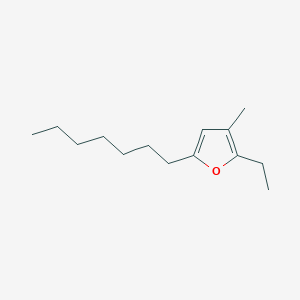
![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
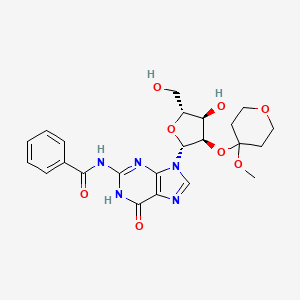
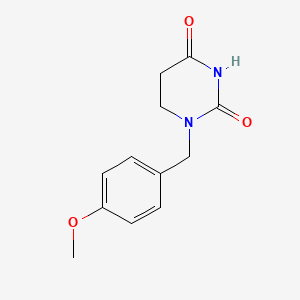
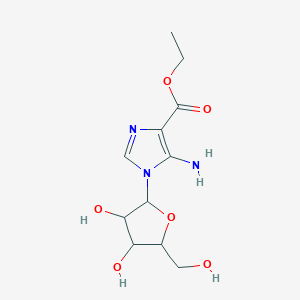
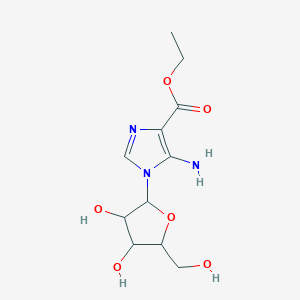
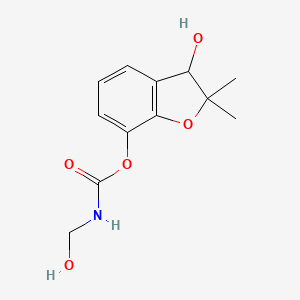
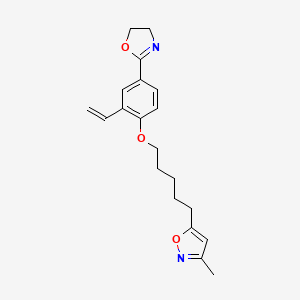
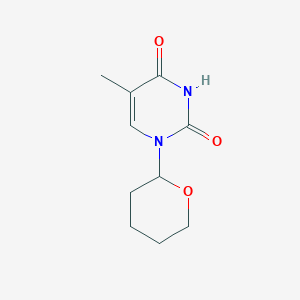
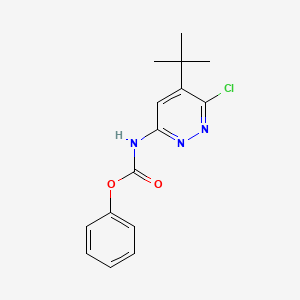
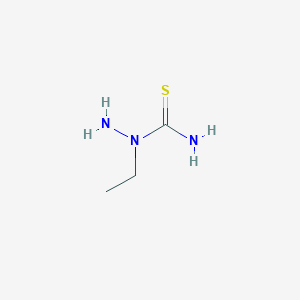
![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
